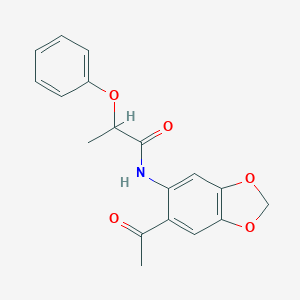

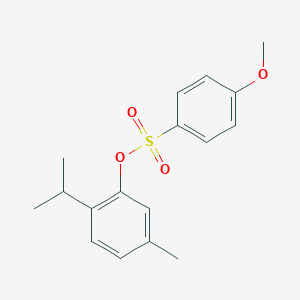

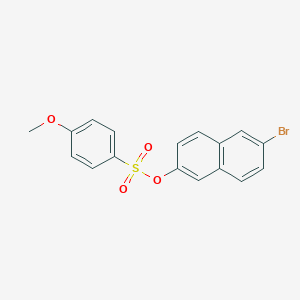

![molecular formula C20H26N2O2 B310303 N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide](/img/structure/B310303.png)

N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide, also known as Lidocaine, is a commonly used local anesthetic. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the University of Lund. Lidocaine is used to numb a specific area of the body, and it is commonly used in dental procedures, minor surgeries, and as a treatment for arrhythmias. The purpose of

Mecanismo De Acción

N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide works by blocking the voltage-gated sodium channels in the cell membrane, preventing the influx of sodium ions and the generation of an action potential. This results in the inhibition of nerve impulses, leading to the loss of sensation in the affected area. This compound also has anti-inflammatory properties, which may contribute to its effectiveness in reducing pain and inflammation.

Biochemical and physiological effects:

This compound is rapidly absorbed into the bloodstream and has a short half-life of approximately 1.5-2 hours. It is metabolized in the liver and excreted in the urine. This compound has been shown to have a low toxicity profile, with most adverse effects being mild and transient. However, this compound can cause serious adverse effects, such as seizures, if administered in high doses or if it enters the bloodstream too quickly.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide is commonly used in laboratory experiments to study the effects of local anesthetics on nerve function. Its short half-life and low toxicity make it a safe and effective tool for studying nerve function in vitro and in vivo. However, this compound has limitations in its use as a research tool, as it can interfere with other cellular processes and may not accurately reflect the effects of other local anesthetics.

Direcciones Futuras

There are several future directions for the research on N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide. One area of research is the development of new formulations of this compound that can be administered in a more targeted manner, such as through transdermal patches or microneedles. Another area of research is the investigation of the long-term effects of this compound on nerve function and the development of new treatments for chronic pain. Additionally, the use of this compound in combination with other drugs, such as opioids, is an area of research that may lead to the development of more effective pain management strategies.

Métodos De Síntesis

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide involves the reaction of 2-diethylaminoethanol with 2-chloro-N-(2-methylphenyl) acetamide in the presence of sodium hydroxide. The resulting product is then reacted with 2-ethoxybenzoyl chloride to form this compound. This synthesis method was first reported by Löfgren and Lundqvist in 1943. Since then, various modifications have been made to the synthesis method to improve the yield and purity of this compound.

Aplicaciones Científicas De Investigación

N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide has been extensively studied for its use as a local anesthetic. It has also been studied for its use in the treatment of neuropathic pain, migraine headaches, and as a treatment for arrhythmias. This compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis and has been used in clinical trials for the treatment of chronic pain.

Propiedades

Fórmula molecular |

C20H26N2O2 |

|---|---|

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide |

InChI |

InChI=1S/C20H26N2O2/c1-5-22(6-2)16-12-13-18(15(4)14-16)21-20(23)17-10-8-9-11-19(17)24-7-3/h8-14H,5-7H2,1-4H3,(H,21,23) |

Clave InChI |

CKOHXIUUTREXNC-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC)C |

SMILES canónico |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

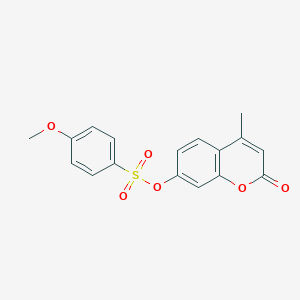

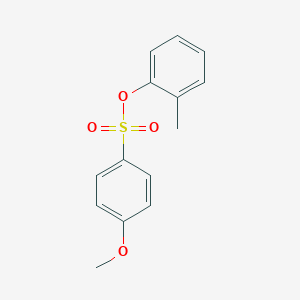

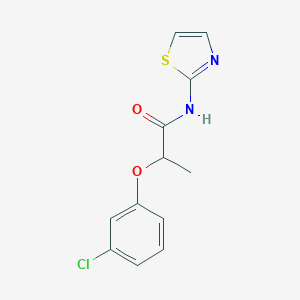

![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)

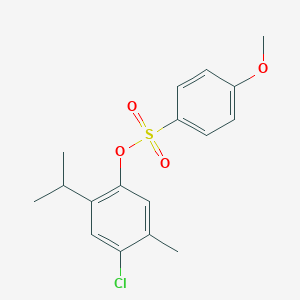

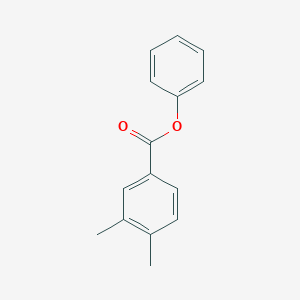

![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)